

Ethinylestradiol sulfate-D4 molecular weight and formula

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Compound of Interest

Compound Name: Ethinylestradiol sulfate-D4

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Technical Guide: Ethinylestradiol Sulfate-D4

This technical guide provides an in-depth overview of **Ethinylestradiol sulfate-D4**, a deuterated form of the major metabolite of Ethinylestradiol. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical applications, and metabolic context.

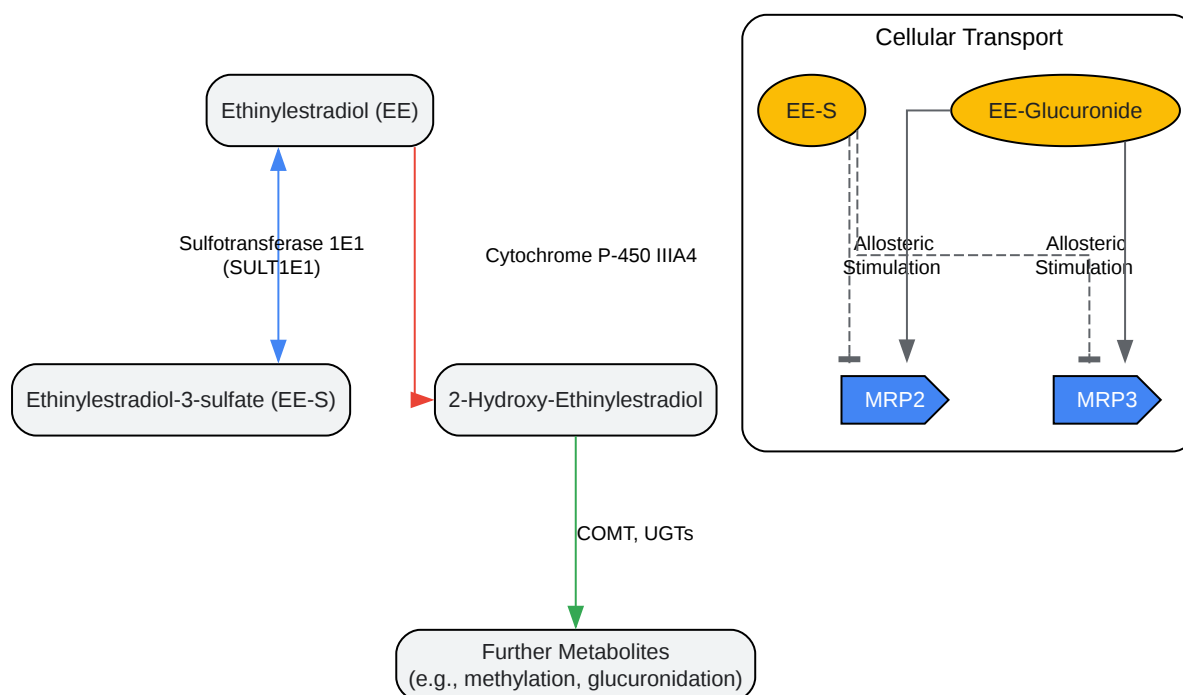
Core Compound Data

Ethinylestradiol sulfate-D4 is a stable isotope-labeled version of Ethinylestradiol sulfate. The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ D ₄ O ₅ S	[4]
Molecular Weight	380.49 g/mol	[1]
Synonyms	17α-Ethinylestradiol-d4 3-sulfate	N/A
Primary Application	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)	[1] [2] [3]

Metabolic Pathway of Ethinylestradiol

Ethinylestradiol (EE) undergoes extensive first-pass metabolism in the liver and intestine.^[5] The primary metabolic pathways involve sulfation and hydroxylation. The sulfated form, Ethinylestradiol sulfate, is a major circulating metabolite.^[6] 2-hydroxylation, catalyzed predominantly by cytochrome P-450 IIIA4, is a significant oxidative reaction, and the resulting catechol estrogen can be further metabolized.^[7] Ethinylestradiol sulfate can be considered a reservoir for the active Ethinylestradiol, although the conversion rate back to the parent compound is relatively low.^[4]



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Caption: Metabolic pathways of Ethinylestradiol (EE).

Experimental Protocols

The primary application of **Ethinylestradiol sulfate-D4** is as an internal standard for the quantification of Ethinylestradiol in biological matrices. Below is a representative experimental protocol for the determination of Ethinylestradiol in human plasma using LC-MS/MS.

Protocol: Quantification of Ethinylestradiol in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive determination of Ethinylestradiol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethinylestradiol-D4 as an internal standard.[\[8\]](#)[\[9\]](#)

1. Materials and Reagents

- Ethinylestradiol (analytical standard)
- Ethinylestradiol-D4 (internal standard)
- Human plasma (K2-EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium Formate
- Tert-butyl methyl ether (TBME)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Water (deionized)

2. Standard and Sample Preparation

- **Stock Solutions:** Prepare stock solutions of Ethinylestradiol and Ethinylestradiol-D4 in methanol at a concentration of 400.00 µg/mL.
- **Working Solutions:** Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water mixture.

- Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create a calibration curve (e.g., 5.0 - 310 pg/mL) and QC samples at low, medium, and high concentrations.
- Sample Preparation: To 500 μ L of plasma sample, calibration standard, or QC, add the internal standard (Ethinylestradiol-D4) solution.

3. Extraction Procedure

- Solid Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with water/methanol mixtures of increasing organic strength.
 - Elute the analyte and internal standard with methanol.
 - Perform a liquid-liquid extraction on the eluate using TBME.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18, 50 mm x 3.0 mm, 1.8 μ m
 - Mobile Phase: Acetonitrile and 2 mM Ammonium Formate buffer (e.g., 80:20 v/v)
 - Flow Rate: 0.300 mL/min
 - Injection Volume: 10 μ L
- Mass Spectrometry:

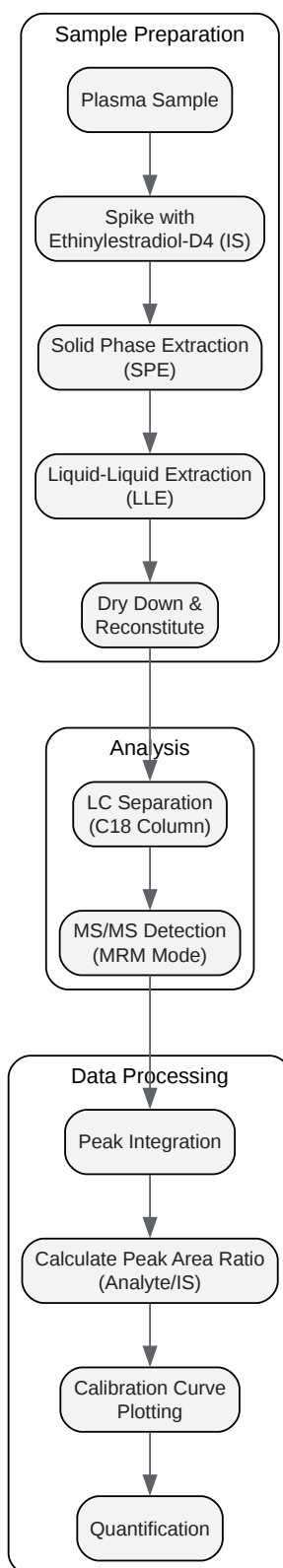
- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Ethinylestradiol: Monitor the specific precursor to product ion transition.
 - Ethinylestradiol-D4: Monitor the specific precursor to product ion transition (e.g., m/z 530.30 → 171.10).^[9]

5. Data Analysis

- Quantify Ethinylestradiol in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow

The following diagram illustrates the workflow for the quantification of Ethinylestradiol in a biological sample using **Ethinylestradiol sulfate-D4** as an internal standard.



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Caption: Workflow for LC-MS/MS quantification of Ethinylestradiol.

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